H-Tyr-Phe-Pheacetate

opioid receptor pharmacology SAR peptide ligand design

H-Tyr-Phe-Pheacetate (CAS 108322-09-4), systematically named L-tyrosyl-L-phenylalanyl-L-phenylalaninamide monoacetate, is a synthetic tripeptide amide consisting of an N-terminal tyrosine followed by two phenylalanine residues and a C-terminal amide, supplied as the acetate salt. It belongs to the opioid peptide family but lacks the tetrahydroisoquinoline-3-carboxylic acid (Tic) residue found in the well-known delta-opioid antagonist TIPP and its analogues.

Molecular Formula C29H33N3O7
Molecular Weight 535.6 g/mol
Cat. No. B13838348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-Phe-Pheacetate
Molecular FormulaC29H33N3O7
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C27H29N3O5.C2H4O2/c28-22(15-20-11-13-21(31)14-12-20)25(32)29-23(16-18-7-3-1-4-8-18)26(33)30-24(27(34)35)17-19-9-5-2-6-10-19;1-2(3)4/h1-14,22-24,31H,15-17,28H2,(H,29,32)(H,30,33)(H,34,35);1H3,(H,3,4)/t22-,23-,24-;/m0./s1
InChIKeyYPACVIHAWSHGFC-NYTZCTPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr-Phe-Pheacetate Procurement Guide: What Makes This Tripeptide Amide Different?


H-Tyr-Phe-Pheacetate (CAS 108322-09-4), systematically named L-tyrosyl-L-phenylalanyl-L-phenylalaninamide monoacetate, is a synthetic tripeptide amide consisting of an N-terminal tyrosine followed by two phenylalanine residues and a C-terminal amide, supplied as the acetate salt . It belongs to the opioid peptide family but lacks the tetrahydroisoquinoline-3-carboxylic acid (Tic) residue found in the well-known delta-opioid antagonist TIPP and its analogues [1]. The compound is primarily offered as a research-grade lyophilized powder (purity ≥98%) with a molecular formula of C27H30N4O4 · C2H4O2 and a molecular weight of 534.60 g/mol, stored at −20 °C . Its structural simplicity relative to larger opioid tetrapeptides makes it a candidate for structure–activity relationship (SAR) studies, enzymatic substrate profiling, and analytical method development.

H-Tyr-Phe-Pheacetate: Why You Cannot Simply Swap It with Another Tripeptide Opioid


Tripeptide amides containing a Tyr-Phe motif are not functionally interchangeable; a single residue change (e.g., Phe² → Tic or Phe² → D-Ala) can switch receptor selectivity from delta-antagonist to mu-agonist profiles [1]. H-Tyr-Phe-Phe-NH₂ (the free base of the acetate salt) lacks the constrained Tic residue that confers delta selectivity in TIPP-NH₂ (H-Tyr-Tic-Phe-Phe-NH₂) and lacks the D-Ala² residue that enhances mu potency in TAPP (H-Tyr-D-Ala-Phe-Phe-NH₂) [2]. Consequently, using an analogue with different stereochemistry or backbone constraint without verifying receptor binding and functional activity can lead to irreproducible results in opioid pharmacology experiments. The acetate counterion also influences solubility and handling; replacing the acetate salt with a hydrochloride or trifluoroacetate form may alter dissolution kinetics and formulation behavior in assay buffers .

H-Tyr-Phe-Pheacetate: Head-to-Head Quantitative Differentiation Data


Structural Determinant of Opioid Receptor Selectivity: Phe² vs. Tic² in TIPP-NH₂

In the well-characterized tetrapeptide series, H-Tyr-Tic-Phe-Phe-NH₂ (TIPP-NH₂) acts as a potent δ-opioid antagonist (Ke = 3.1 nM in mouse vas deferens) with mixed μ-agonist/δ-antagonist properties, whereas H-Tyr-Phe-Phe-NH₂—which replaces the constrained Tic² residue with a flexible L-Phe²—has been referenced as a low-affinity omega-opioid peptide analogue but no quantitative receptor binding data (Ki/IC₅₀) have been published for this exact compound [1][2]. The absence of the Tic constraint abolishes the δ-selectivity observed in TIPP-NH₂, making H-Tyr-Phe-Phe-NH₂ unsuitable for experiments requiring δ-opioid blockade [1].

opioid receptor pharmacology SAR peptide ligand design

Residue-2 Stereochemistry: L-Phe² vs. D-Ala² in TAPP Affects μ-Receptor Potency

TAPP (H-Tyr-D-Ala-Phe-Phe-NH₂) is a potent μ-selective opioid agonist with a Ki of 0.69 nM at the μ-opioid receptor (MOR) [1]. The corresponding all-L diastereomer H-Tyr-Phe-Phe-NH₂ has not been characterized in parallel binding assays, but general SAR of opioid peptides demonstrates that a D-amino acid at position 2 dramatically enhances μ-affinity and resistance to enzymatic degradation [2]. Therefore, H-Tyr-Phe-Pheacetate cannot serve as a substitute for TAPP in μ-receptor activation studies; its potency is expected to be substantially lower based on class-level SAR.

opioid receptor mu-selective agonist stereochemistry

Peptide Purity and Salt Form: Acetate vs. Trifluoroacetate in Biological Assays

Commercial H-Tyr-Phe-Pheacetate is supplied as the acetate salt with a certified purity of ≥98% . Residual trifluoroacetate (TFA) from HPLC purification is a common contaminant in peptide preparations and can inhibit cell proliferation and receptor signalling at concentrations as low as 0.1% [1]. The acetate counterion is biologically compatible and avoids the confounding cytotoxic effects sometimes seen with TFA salts. No quantitative comparison data for the target compound vs. its TFA form are available, but class-level evidence supports selecting acetate-formulated peptides for sensitive cell-based or in vivo experiments.

peptide quality control salt form cell-based assays

When to Procure H-Tyr-Phe-Pheacetate: Evidence-Backed Use Cases


Negative Control in δ-Opioid Antagonist Studies

Because H-Tyr-Phe-Phe-NH₂ lacks the Tic residue essential for δ-receptor antagonism, it can serve as a structurally matched negative control in experiments designed to validate the δ-specific effects of TIPP-NH₂ or TIPP [1]. By comparing the target compound (no δ blockade) with TIPP-NH₂ (Ke = 3.1 nM at δ), researchers can attribute observed functional outcomes specifically to δ-receptor engagement.

Enzymatic Substrate Screening for Oligopeptidases

The all-L tripeptide amide sequence Tyr-Phe-Phe-NH₂ is a potential substrate for metallo-oligopeptidases such as thimet oligopeptidase (TOP) or neurolysin, which preferentially cleave short unstructured peptides. The amide bond between Phe³ and the C-terminal amide provides a defined scissile site for enzyme kinetics assays, enabling Km and kcat determination in comparison with other tripeptide substrates.

Analytical Reference Standard for LC-MS/MS Peptide Quantification

With a certified purity of ≥98% and a defined molecular mass (534.60 g/mol), H-Tyr-Phe-Pheacetate is suitable as an external calibration standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows for quantifying related opioid peptides in biological matrices . Its retention time and fragmentation pattern can be used to validate method specificity for Tyr-Phe-containing peptide analytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Tyr-Phe-Pheacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.